1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

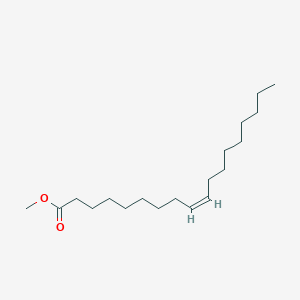

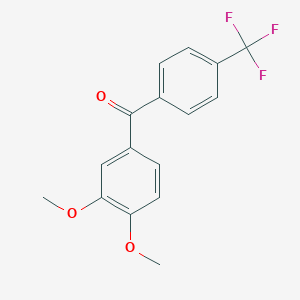

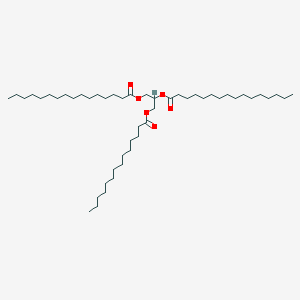

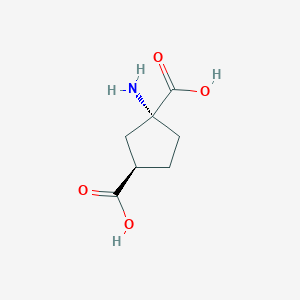

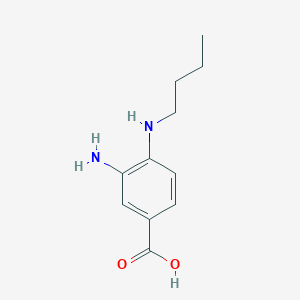

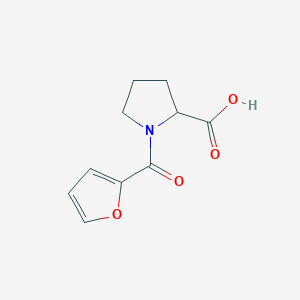

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a peptidomimetic that inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin . Its molecular weight is 209.2 g/mol .

Molecular Structure Analysis

The IUPAC name of the compound is 1-(2-furoyl)proline . The InChI code is1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) . The compound has a formal charge of -1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.2 g/mol . It has a topological polar surface area of 73.6 Ų and a complexity of 273 . The compound is a powder that can be stored at room temperature .Scientific Research Applications

- Application : “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” is a peptidomimetic that inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin . This compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the design of new molecules often starts by studying the binding conformation of existing compounds .

- Results or Outcomes : This drug has been shown to inhibit the growth of L1210 cells and to be cytotoxic . In general, the pyrrolidine class of compounds has been found to have a wide range of bioactive properties .

- Application : Pyrrolidine compounds, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, are used as scaffolds in the synthesis of other complex organic compounds .

- Methods of Application : The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The use of pyrrolidine compounds as scaffolds has enabled the synthesis of a wide range of biologically active compounds .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

- Methods of Application : The methods of application or experimental procedures were not detailed in the sources. However, the design of new molecules often starts by studying the binding conformation of existing compounds .

- Results or Outcomes : Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

- Methods of Application : The design of the new molecules started by studying the binding conformation of bicyclic sulfonamide .

- Results or Outcomes : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Scientific Field: Pharmacology

Scientific Field: Drug Discovery

- Application : Pyrrolidine derivatives, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, have been studied as potential treatments for autoimmune diseases . Specifically, they have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

- Methods of Application : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide .

- Results or Outcomes : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .

- Application : Pyrrolidine compounds, including “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, are used in the synthesis of other complex organic compounds . They are used as scaffolds in the synthesis of other complex organic compounds .

- Methods of Application : The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The use of pyrrolidine compounds as scaffolds has enabled the synthesis of a wide range of biologically active compounds .

Scientific Field: Autoimmune Diseases

Scientific Field: Synthetic Chemistry

properties

IUPAC Name |

1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKHSTWTJLFRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.